Endogenous Metabolic Origin: A Defining Difference from Synthetic 8-Hydroxyquinoline Antimicrobials
Quinoline-4,8-diol is uniquely characterized as a human and mouse metabolite of both quinoline and xanthurenic acid, with a defined role as the major urinary metabolite of xanthurenic acid [1]. This contrasts with widely used analogs like clioquinol, iodoquinol, and nitroxoline, which are purely synthetic compounds with no known endogenous mammalian origin [2]. While these halogenated derivatives are potent antimicrobials with low micromolar IC50 values against pathogens (e.g., clioquinol MIC = 0.10-0.20 µM against N. gonorrhoeae) [3], their metabolic profile is that of a xenobiotic, making them unsuitable as standards or controls for studies on the endogenous kynurenine pathway.
| Evidence Dimension | Endogenous Mammalian Metabolite Status |
|---|---|
| Target Compound Data | Confirmed human and mouse metabolite; major urinary metabolite of xanthurenic acid |
| Comparator Or Baseline | Clioquinol, Iodoquinol, Nitroxoline: No known endogenous mammalian origin; all are synthetic antimicrobials. |
| Quantified Difference | Qualitative: Endogenous vs. Exogenous |
| Conditions | Metabolic pathway analysis; annotation in ChEBI and HMDB |
Why This Matters
This distinction is paramount for selecting the correct analytical standard for metabolomics research and for interpreting pharmacokinetic data related to the kynurenine pathway.
- [1] ChEBI. quinoline-4,8-diol (CHEBI:28883). European Bioinformatics Institute. Last Modified: 27 January 2016. View Source
- [2] Jiang H, et al. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Lett. 2011 Jul 6;306(1):90-8. View Source
- [3] Lawung R, et al. Repositioning of 8-hydroxyquinoline derivatives as a new promising candidate for combating multidrug resistant Neisseria gonorrhoeae. EXCLI J. 2018;17:840-846. View Source
